molecular formula C9H9Cl2NO2S B14347677 L-Cysteine, S-(3,5-dichlorophenyl)- CAS No. 91284-28-5

L-Cysteine, S-(3,5-dichlorophenyl)-

Cat. No.: B14347677
CAS No.: 91284-28-5
M. Wt: 266.14 g/mol
InChI Key: YLFGDOHHEZKWHO-QMMMGPOBSA-N
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Description

L-Cysteine, S-(3,5-dichlorophenyl)- is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 3,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(3,5-dichlorophenyl)- typically involves the reaction of L-cysteine with 3,5-dichlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using chromatographic techniques .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, S-(3,5-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-Cysteine, S-(3,5-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through its thiol group, which can form disulfide bonds with cysteine residues in target proteins. This interaction can affect the protein’s function and stability, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, S-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

91284-28-5

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9Cl2NO2S/c10-5-1-6(11)3-7(2-5)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

YLFGDOHHEZKWHO-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC(C(=O)O)N

Origin of Product

United States

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